Cas no 2171939-70-9 (methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate)

methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate
- 2171939-70-9
- EN300-1459465
-
- インチ: 1S/C14H26O3/c1-13(2)6-10(7-14(3,4)9-13)11(8-15)12(16)17-5/h10-11,15H,6-9H2,1-5H3
- InChIKey: PGJJWDDOJZOZIQ-UHFFFAOYSA-N
- ほほえんだ: OCC(C(=O)OC)C1CC(C)(C)CC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 242.18819469g/mol
- どういたいしつりょう: 242.18819469g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 46.5Ų
methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1459465-0.1g |
methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |
2171939-70-9 | 0.1g |
$1106.0 | 2023-05-23 | ||
Enamine | EN300-1459465-1.0g |
methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |
2171939-70-9 | 1g |
$1256.0 | 2023-05-23 | ||
Enamine | EN300-1459465-0.25g |
methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |
2171939-70-9 | 0.25g |
$1156.0 | 2023-05-23 | ||
Enamine | EN300-1459465-2.5g |
methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |
2171939-70-9 | 2.5g |
$2464.0 | 2023-05-23 | ||
Enamine | EN300-1459465-10.0g |
methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |
2171939-70-9 | 10g |
$5405.0 | 2023-05-23 | ||
Enamine | EN300-1459465-50mg |
methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |
2171939-70-9 | 50mg |
$1056.0 | 2023-09-29 | ||
Enamine | EN300-1459465-500mg |
methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |
2171939-70-9 | 500mg |
$1207.0 | 2023-09-29 | ||
Enamine | EN300-1459465-1000mg |
methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |
2171939-70-9 | 1000mg |
$1256.0 | 2023-09-29 | ||
Enamine | EN300-1459465-10000mg |
methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |
2171939-70-9 | 10000mg |
$5405.0 | 2023-09-29 | ||
Enamine | EN300-1459465-0.05g |
methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate |
2171939-70-9 | 0.05g |
$1056.0 | 2023-05-23 |
methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate 関連文献
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoateに関する追加情報
Introduction to Methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate (CAS No. 2171939-70-9)
Methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate, identified by its CAS number 2171939-70-9, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in drug development and biochemical studies.
The molecular structure of methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate features a hydroxy group and a bulky tert-butyl moiety, which contribute to its distinct chemical behavior. The presence of the hydroxy group suggests potential reactivity in forming hydrogen bonds, while the tetramethylcyclohexyl group provides steric hindrance and influences the compound's solubility and stability. These characteristics make it an attractive molecule for investigating interactions with biological targets.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways without significant side effects. The structural features of methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate align well with this goal. For instance, studies have shown that compounds with similar structural motifs can interact with enzymes and receptors in a highly specific manner. This specificity is crucial for developing drugs that target particular diseases while minimizing off-target effects.
One of the most compelling aspects of methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate is its potential as a building block for more complex molecules. In drug discovery pipelines, such compounds are often used as intermediates to synthesize larger molecules with enhanced pharmacological properties. The hydroxy group and the tert-butyl substituent provide versatile attachment points for further functionalization, allowing chemists to tailor the molecule's behavior to specific needs.
Recent advancements in computational chemistry have also highlighted the importance of understanding the three-dimensional structure of molecules like methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate. Molecular modeling techniques have revealed that the bulky tetramethylcyclohexyl group can significantly influence how the molecule interacts with biological targets. This information is invaluable for designing experiments aimed at optimizing the compound's activity and selectivity.
The pharmaceutical industry has been particularly interested in exploring the potential of methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate as a starting point for developing new treatments. For example, researchers have investigated its ability to modulate enzymes involved in metabolic pathways associated with inflammation and pain. Preliminary studies suggest that derivatives of this compound may offer a new approach to treating these conditions without the side effects associated with existing medications.
In addition to its pharmaceutical applications, methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate has shown promise in other areas of research. Chemists have been exploring its use as a ligand in coordination chemistry studies due to its ability to form stable complexes with metal ions. These complexes can then be used as catalysts or sensors in various chemical processes.
The synthesis of methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate presents an interesting challenge for organic chemists. The presence of multiple stereocenters requires careful control during synthesis to ensure high enantiomeric purity. Recent developments in asymmetric synthesis have provided new tools for achieving this goal. By leveraging chiral catalysts or auxiliaries, chemists can now produce enantiomerically pure forms of this compound more efficiently than ever before.
The future prospects for methyl 3-hydroxy-2-(3,3,5,5-tetramethylcyclohexyl)propanoate are bright indeed. As our understanding of biological systems continues to grow,so does our ability to design molecules that interact with them in meaningful ways. This compound represents just one example of how structural innovation can lead to breakthroughs in medicine and beyond.
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